3-Cyclohexyl-2-(2-methylprop-2-enylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of cyclohexane, benzothiophene, and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable aromatic precursor under acidic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a condensation reaction between the benzothiophene derivative and a suitable amidine or guanidine compound.
Cyclohexyl Substitution: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Addition of the Sulfanyl Group: The final step involves the addition of the 2-methylprop-2-en-1-ylsulfanyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the benzothiophene core, potentially leading to partially or fully hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyclohexyl or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives of the pyrimidine or benzothiophene rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through in vitro and in vivo
Properties
CAS No. |
351007-62-0 |
---|---|
Molecular Formula |
C20H26N2OS2 |
Molecular Weight |
374.6g/mol |
IUPAC Name |
3-cyclohexyl-2-(2-methylprop-2-enylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H26N2OS2/c1-13(2)12-24-20-21-18-17(15-10-6-7-11-16(15)25-18)19(23)22(20)14-8-4-3-5-9-14/h14H,1,3-12H2,2H3 |
InChI Key |
UIDBORIVBOIYLE-UHFFFAOYSA-N |
SMILES |
CC(=C)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4CCCCC4 |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.